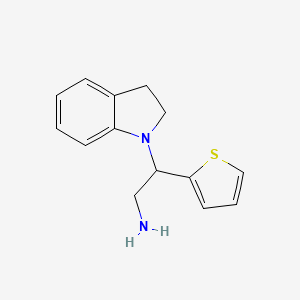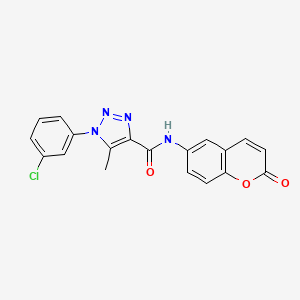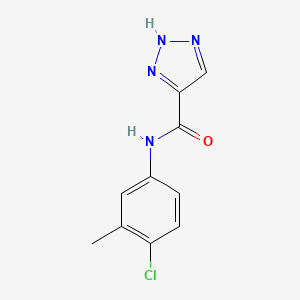
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine, commonly referred to as 2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine or DITA, is an indole-based compound with a wide range of applications in scientific research. DITA is a relatively new compound, first synthesized in 2011 by researchers at the University of Michigan. Since its discovery, DITA has been studied for its potential in a variety of scientific applications, including drug discovery and development, drug delivery, and medical imaging.
Aplicaciones Científicas De Investigación
DITA has been studied for its potential in a variety of scientific research applications. It has been used in drug discovery and development, drug delivery, and medical imaging. In drug discovery and development, DITA has been used as a substrate for the synthesis of novel drugs. In drug delivery, DITA has been used as a carrier molecule to deliver drugs to specific target sites in the body. In medical imaging, DITA has been used as a contrast agent to improve the visibility of tissues and organs in imaging scans.
Mecanismo De Acción
The mechanism of action of DITA is not yet fully understood. However, it is believed that DITA works by binding to specific proteins in the body, which in turn triggers a cascade of biochemical reactions. These reactions lead to the desired effect, such as drug delivery or medical imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of DITA are not yet fully understood. However, it is believed that DITA has the potential to modulate the activity of certain proteins and enzymes in the body, which in turn could lead to a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DITA has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It is also relatively stable and has a low toxicity. Furthermore, DITA is relatively inexpensive, making it a cost-effective option for lab experiments.
One limitation of DITA is that its mechanism of action is not yet fully understood. This makes it difficult to predict the effects of DITA in different contexts. Additionally, DITA has not been extensively studied in humans, so its effects in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the study of DITA. First, further research is needed to better understand the mechanism of action of DITA and its potential effects in humans. Second, more research is needed to explore the potential of DITA in drug delivery and medical imaging. Third, further research is needed to explore the potential of DITA as a substrate for the synthesis of novel drugs. Fourth, further research is needed to explore the potential of DITA as a contrast agent for imaging scans. Finally, further research is needed to explore the potential of DITA as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
DITA is synthesized through a process of reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction results in the formation of an amide bond, which is then converted into the desired product. In the case of DITA, the aldehyde used is 2-(thiophen-2-yl)ethanal, and the amine used is 2-(2,3-dihydro-1H-indol-1-yl)ethanamine. The reducing agent used is sodium borohydride.
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-10-13(14-6-3-9-17-14)16-8-7-11-4-1-2-5-12(11)16/h1-6,9,13H,7-8,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVYNAWWVVXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CN)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)

![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480194.png)
![N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480199.png)
![methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6480205.png)
![2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6480207.png)


![7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6480228.png)